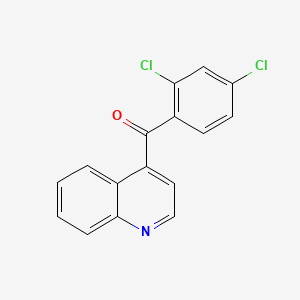

4-(2,4-Dichlorobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-10-5-6-13(14(18)9-10)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKURAXYGHANTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities of 4 2,4 Dichlorobenzoyl Quinoline and Its Derivatives

Antimicrobial Potential

Quinoline (B57606) derivatives have been a subject of extensive research due to their potential to combat microbial infections. nih.gov The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents, and quinoline-based compounds represent a promising area of investigation. nih.gov

Antibacterial Activity

The antibacterial properties of quinoline derivatives have been well-documented. rdd.edu.iq These compounds have shown activity against both Gram-positive and Gram-negative bacteria. rdd.edu.iq For instance, certain novel N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL. researchgate.net

Some quinoline-based hydroxyimidazolium hybrids have also been evaluated for their antibacterial effects. While they showed limited inhibition of Gram-negative bacteria, specific hybrids displayed significant activity against Staphylococcus aureus. nih.gov For example, one hybrid demonstrated potent anti-staphylococcal properties with a MIC value of 2 µg/mL (5 µM). nih.gov Another hybrid also showed inhibition of Staphylococcus aureus at a concentration of 20 µg/mL (47 µM). nih.gov

Furthermore, a series of 4-hydroxy-2-quinolone analogs were synthesized and screened for their antibacterial activity. Although many of these analogs showed minimal activity against S. aureus and E. coli, two brominated analogs with a nonyl side chain exhibited significant inhibitory activity against S. aureus. nih.gov This finding correlates with their potent antifungal activity, suggesting a similar mechanism of action. nih.gov

| Compound Type | Bacterial Strain(s) | Activity/MIC |

| N2,N4-disubstituted quinazoline-2,4-diamines | Gram-positive bacteria (including MRSA) | MIC: 1-64 µg/mL |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | MIC: 2 µg/mL (5 µM) |

| Quinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | MIC: 20 µg/mL (47 µM) |

| Brominated 4-hydroxy-2-quinolone analogs (3i, 3j) | Staphylococcus aureus | Significant inhibition |

Antifungal Activity

Quinoline derivatives have also emerged as promising candidates for the development of new antifungal drugs. nih.gov The antifungal potential of these compounds has been investigated against a variety of fungal species, including Candida and dermatophytes. nih.gov

In one study, a series of quinoline derivatives were evaluated, with some showing selective anti-Candida action and others demonstrating anti-dermatophytic properties. nih.gov For instance, compounds 2 and 3 in the study exhibited anti-Candida activity with MIC ranges of 25–50 μg/mL, while compound 5 was effective against filamentous fungi with MICs between 12.5–25 μg/ml. nih.gov

Another study focused on 4-hydroxy-2-quinolone analogs and found that their antifungal activity was significantly influenced by the length of an alkyl chain and the type of substituent. nih.gov A brominated analog with a nonyl side chain (3j) demonstrated exceptional activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, which was more potent than the positive control, amphotericin B. nih.gov

Quinoline-based hydroxyimidazolium hybrids have also been tested for their antifungal properties. These hybrids showed varying degrees of activity against Cryptococcus neoformans and Candida albicans. nih.gov All tested hybrids exhibited some level of antifungal activity against C. neoformans, with MIC values ranging from 15.6 to 250 µg/mL. nih.gov

| Compound Type | Fungal Strain(s) | Activity/MIC/IC50 |

| Quinoline derivative 2 | Candida spp. | MIC: 25–50 μg/mL |

| Quinoline derivative 3 | Candida spp. | MIC: 25–50 μg/mL |

| Quinoline derivative 5 | Dermatophytes | MIC: 12.5–25 μg/ml |

| Brominated 4-hydroxy-2-quinolone analog (3j) | Aspergillus flavus | IC50: 1.05 µg/mL |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC: 15.6–250 µg/mL |

Anticancer Research

The quinoline scaffold is a key component in the development of antiproliferative agents that target DNA and DNA-interacting proteins. nih.gov Research has focused on quinoline compounds that act through various mechanisms, including DNA intercalation and inhibition of enzymes like topoisomerase. nih.gov

In Vitro Efficacy Against Various Cancer Cell Lines

Numerous quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. For example, a series of 2,4-disubstituted-benzo[g]quinoxaline derivatives were tested against the MCF-7 breast cancer cell line. nih.gov One compound, in particular, exhibited the highest cytotoxic activity with an IC50 value of 2.89 µM. nih.gov This study also suggested that bromo-substitution on the benzo[g]quinoxaline (B1338093) structure plays a role in its anticancer activity. nih.gov

In another study, novel quinoline compounds were investigated for their antiproliferative effects. mdpi.com One of these compounds, 4c, showed single-digit micromolar potency against HeLa, M14, and HT1080 cancer cell lines. mdpi.com Other regioisomers, 2a–c and 4b,c, displayed antiproliferative effects at submicromolar or single-digit micromolar levels against U937 and HL60 leukemia cell lines. mdpi.com

Furthermore, a series of quinazoline (B50416) derivatives with symmetrical substitutions were synthesized and found to be effective against different cancer cell lines. nih.gov Compounds A4V-3 and A4V-5, in particular, demonstrated significant anticancer activity against MCF-7, HCT-116, and SHSY-5Y cancer cells. nih.gov Compound A4V-3, an imidazole (B134444) derivative, was found to be the most effective against all three cell lines with IC50 values of 4.25 μM (MCF-7), 2.65 μM (HCT-116), and 9.91 μM (SHSY-5Y). nih.gov

| Compound | Cancer Cell Line(s) | IC50 Value |

| Benzo[g]quinoxaline derivative 3 | MCF-7 | 2.89 µM |

| Quinoline derivative 4c | HeLa, M14, HT1080 | Single-digit micromolar |

| Quinoline derivative 2a | U937 | 0.7 µM |

| Quinazoline derivative A4V-3 | MCF-7 | 4.25 μM |

| Quinazoline derivative A4V-3 | HCT-116 | 2.65 μM |

| Quinazoline derivative A4V-3 | SHSY-5Y | 9.91 μM |

Neurotherapeutic and Central Nervous System Activities

The impact of certain chlorinated compounds on the central nervous system has been a subject of investigation, particularly in the context of neurodegenerative diseases like Parkinson's.

Modulation of Dopamine (B1211576) Receptors

Research has explored the effects of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with a similar dichlorinated phenyl structure to the benzoyl moiety of 4-(2,4-Dichlorobenzoyl)quinoline, on the dopaminergic system. Studies have shown that exposure to 2,4-D can lead to an increased sensitivity in dopamine D2-like brain receptors in rats. nih.gov This was observed as an increase in D2-like receptor density in various brain regions, including the striatum, prefrontal cortex, and hippocampus, following an amphetamine challenge in 2,4-D-exposed animals. nih.gov This suggests that exposure to such chlorinated compounds could cause a lasting sensitization of the dopamine system. nih.gov Furthermore, in vitro studies have demonstrated that 2,4-D is neurotoxic to midbrain dopaminergic neurons, and this toxicity is enhanced in the presence of microglia, suggesting a potential role for such compounds as risk factors in the development and progression of Parkinson's disease. nih.gov

Cholinesterase Inhibition

Research into the cholinesterase inhibitory potential of quinoline derivatives has identified several promising candidates for the management of neurodegenerative diseases such as Alzheimer's disease. nih.gov These compounds often act by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

A study on quinoline-polyamine conjugates demonstrated that these compounds can exhibit potent inhibitory activity against cholinesterases, with some derivatives showing IC50 values in the micromolar range. nih.gov For instance, one conjugate, 8i, was found to be a more potent inhibitor of BChE than the known drug rivastigmine. nih.gov The length of the polyamine chain and the linker were found to be crucial for the inhibitory activity. nih.gov Molecular modeling has suggested that these types of compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.gov

Another study identified the 4-aminoquinoline (B48711) core as a key pharmacophore for designing new cholinesterase inhibitors. nih.gov This research confirmed that the 4-aminoquinoline structure possesses strong inhibitory effects on AChE. nih.gov

Despite the extensive research on quinoline derivatives as cholinesterase inhibitors, no specific studies detailing the cholinesterase inhibition activity of 4-(2,4-Dichlorobenzoyl)quinoline or its direct derivatives were identified in the reviewed literature.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition can be a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.gov The quinoline scaffold has been explored for the development of MAO inhibitors.

For example, a series of novel quinoline–sulfonamides were designed and synthesized as dual inhibitors of both monoamine oxidases and cholinesterases. nih.gov Several of these compounds exhibited potent inhibition of both MAO-A and MAO-B, with IC50 values in the sub-micromolar range. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov

Furthermore, studies on 3,4-dihydroquinolin-(1H)-2-one derivatives have also shown their potential as MAO inhibitors. nih.gov Some of these compounds were found to inhibit rat liver MAO-B competitively and reversibly, suggesting interaction with the active site of the enzyme. nih.gov Other derivatives in the same study displayed non-competitive and irreversible inhibition, indicating a different binding mechanism. nih.gov

While the broader class of quinoline derivatives has shown significant promise as MAO inhibitors, specific data on the monoamine oxidase inhibitory activity of 4-(2,4-Dichlorobenzoyl)quinoline could not be located in the available scientific literature.

Anticonvulsant Properties

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs is an ongoing area of research. Quinoline and its derivatives have been investigated for their potential anticonvulsant properties. nih.govresearchgate.net

Research on substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives has shown that modifications to the quinoline structure can lead to significant anticonvulsant activity. nih.gov In one study, a series of these derivatives were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are standard models for screening anticonvulsant drugs. nih.gov One of the triazole-modified compounds, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, demonstrated a potent anticonvulsant effect with low neurotoxicity. nih.gov

Another study focused on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives and found that several of these compounds exhibited significant anticonvulsant activity in the MES test. nih.gov The most active compound, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline, had a high protective index and showed a broad spectrum of activity in various seizure models, suggesting it may act through multiple mechanisms, including the modulation of voltage-gated ion channels and GABAergic activity. nih.gov

No specific experimental data on the anticonvulsant properties of 4-(2,4-Dichlorobenzoyl)quinoline were found in the reviewed scientific literature.

Antiprotozoal and Antimalarial Investigations

Quinoline-based compounds have a long history in the treatment of protozoal diseases, most notably malaria. nih.gov Chloroquine (B1663885) and other 4-aminoquinoline derivatives have been mainstays in antimalarial therapy for decades. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and more effective quinoline-based antimalarial agents. nih.govnih.gov

Recent research has focused on hybrid molecules that combine the quinoline scaffold with other pharmacophores to enhance activity against resistant parasites. nih.gov For instance, a new series of side-chain modified 4-aminoquinolines showed activity against both drug-susceptible and multidrug-resistant strains of P. falciparum in vitro and P. yoelli in vivo. nih.gov

Beyond malaria, quinoline derivatives have been investigated for their activity against other protozoan parasites. A study of quinoline derivatives incorporating arylnitro and aminochalcone moieties demonstrated broad-spectrum antiprotozoal activity against Trypanosoma brucei rhodesiense, Trypanosoma brucei brucei, Trypanosoma cruzi, and Leishmania infantum. nih.gov Several of these compounds displayed submicromolar activity against T. b. rhodesiense with high selectivity. nih.gov

While the quinoline core is central to many antiprotozoal and antimalarial drugs, there is no specific information available in the searched literature regarding the antiprotozoal or antimalarial activity of 4-(2,4-Dichlorobenzoyl)quinoline.

Anti-inflammatory and Immunomodulatory Potentials

The quinoline nucleus is also found in compounds with anti-inflammatory and immunomodulatory properties. nih.govmdpi.com For example, hydroxychloroquine, a 4-aminoquinoline derivative, is used as an immunomodulatory and anti-inflammatory drug for autoimmune diseases like rheumatoid arthritis and lupus erythematosus. mdpi.com

Research into novel quinoline derivatives has explored their potential to modulate the immune response. A study on a neocryptolepine (B1663133) derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, loaded into soluble starch nanoparticles, investigated its anti-inflammatory effects against methotrexate-induced inflammation. nih.gov The results indicated that the compound could reduce inflammatory markers and showed minimal inflammatory infiltration in tissue samples. nih.gov This suggests that certain quinoline derivatives can have a protective effect against inflammation.

Specific studies on the anti-inflammatory or immunomodulatory potentials of 4-(2,4-Dichlorobenzoyl)quinoline were not identified in the course of this review.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

The precise molecular targets of 4-(2,4-dichlorobenzoyl)quinoline have not been definitively identified in the available scientific literature. However, research on analogous quinoline (B57606) structures suggests several potential areas of interaction.

Currently, there is no direct scientific evidence to suggest that 4-(2,4-dichlorobenzoyl)quinoline interacts with the peroxisome proliferator-activated receptor gamma (PPARγ). The quinoline scaffold is a versatile structure found in many biologically active compounds, and some derivatives have been explored for their effects on various cellular targets. However, specific studies validating the interaction between 4-(2,4-dichlorobenzoyl)quinoline and PPARγ are absent from the reviewed literature.

The potential for 4-(2,4-dichlorobenzoyl)quinoline to act as an inhibitor of enzymes such as monoamine oxidase (MAO), cholinesterase (ChE), or catalase-peroxidase has not been specifically investigated. The broader class of quinoline derivatives has demonstrated a wide range of biological activities, including enzyme inhibition. For instance, various quinoline-based compounds have been synthesized and evaluated as potential inhibitors of these enzymes, but no such data is available for 4-(2,4-dichlorobenzoyl)quinoline itself.

The ability of 4-(2,4-dichlorobenzoyl)quinoline to intercalate with DNA and interfere with its replication is not documented in the current body of scientific research. While some quinoline derivatives are known to exert their biological effects by intercalating into the DNA helix, leading to the inhibition of DNA replication and transcription, this mechanism has not been confirmed for 4-(2,4-dichlorobenzoyl)quinoline. The planarity of the quinoline ring system is a key feature that allows some of its derivatives to insert between the base pairs of DNA. However, the presence and nature of substituents on the quinoline core, such as the 2,4-dichlorobenzoyl group, can significantly influence this interaction. Without specific experimental data, any assertion about the DNA intercalating properties of this particular compound remains speculative.

Cellular Pathways Modulated by 4-(2,4-Dichlorobenzoyl)quinoline Derivatives

The influence of 4-(2,4-dichlorobenzoyl)quinoline on specific cellular pathways has not been the subject of direct scientific inquiry. Nevertheless, studies on various quinoline derivatives have revealed their capacity to modulate fundamental cellular processes, offering a glimpse into the potential, though unverified, biological effects of 4-(2,4-dichlorobenzoyl)quinoline. Quinoline compounds have been noted to play a role in anticancer drug development through mechanisms such as inducing cell cycle arrest and apoptosis. researchgate.net

There is no specific information available in the scientific literature regarding the modulation of cell cycle regulation by 4-(2,4-dichlorobenzoyl)quinoline. However, the broader class of quinoline derivatives has been shown to influence the cell cycle. researchgate.net Some quinoline compounds have been found to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. This effect is a common mechanism for many anticancer agents. researchgate.net The specific impact of the 2,4-dichlorobenzoyl substituent on the quinoline core in this context has not been elucidated.

The role of 4-(2,4-dichlorobenzoyl)quinoline in the induction of apoptosis has not been specifically determined. The induction of programmed cell death, or apoptosis, is a key mechanism through which many chemotherapeutic agents eliminate cancerous cells. Various quinoline derivatives have been reported to trigger apoptosis through different cellular pathways. researchgate.netnih.gov These pathways can involve the activation of caspases, the regulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species. However, without direct experimental evidence, it is not possible to confirm whether 4-(2,4-dichlorobenzoyl)quinoline possesses such pro-apoptotic activity.

Angiogenesis Modulation

Angiogenesis is a critical process for tumor development, supplying tumors with the necessary oxygen and nutrients for their growth and survival. jwatch.org The modulation of this process is a key strategy in cancer therapy. Quinoline derivatives have been shown to interfere with angiogenesis through several mechanisms, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) pathway, which is a potent pro-angiogenic signal. nih.gov

One significant mechanism involves the transcriptional control of the VEGF gene. Studies on quindoline (B1213401) derivatives, which share the core quinoline structure, have shown that these molecules can interact with and stabilize G-quadruplex structures in the promoter region of the VEGF gene. nih.gov This stabilization effectively suppresses the transcription of the VEGF gene, leading to reduced production of the VEGF protein. nih.gov Consequently, the downstream signaling cascade that promotes the proliferation and tube formation of endothelial cells is inhibited, leading to a potent anti-angiogenic effect. nih.govnih.gov This mechanism has been demonstrated in various experimental models, including the chick embryo chorioallantoic membrane (CAM) assay, a standard method for assessing angiogenesis. nih.gov

Furthermore, some quinoline derivatives exert their anti-angiogenic effects by directly inhibiting the activity of the VEGF receptor 2 (VEGFR-2), a key receptor tyrosine kinase. nih.gov By blocking this receptor, the compounds prevent VEGF from initiating the signaling required for endothelial cell proliferation and survival, thereby halting the formation of new blood vessels. nih.gov

Cell Migration Disruption

The ability of cancer cells to migrate is fundamental to invasion and metastasis. nih.gov Quinoline compounds have demonstrated the capacity to disrupt this process, a crucial aspect of their anti-tumor potential. Research has shown that these compounds can interfere with the cellular machinery and signaling pathways that govern cell movement.

A study on a novel quinoline compound, designated 91b1, identified its ability to downregulate the expression of Lumican. nih.gov Lumican is a proteoglycan that has been found to be overexpressed in several cancers and is known to promote cancer cell migration and invasion. nih.gov By suppressing Lumican expression, compound 91b1 effectively inhibits the progression and spread of cancer cells. nih.gov

Other research focusing on different quinoline derivatives has shown a direct impact on the migratory capabilities of cancer cells through wound-healing assays. nih.gov In these experiments, a scratch is made in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the wound is measured over time. Treatment with specific quinoline derivatives significantly impedes this process, demonstrating their ability to inhibit cell motility. nih.gov For instance, a novel quinoline derivative, referred to as compound 7 in one study, was shown to effectively prevent the healing and migration of cancer cells. nih.gov

The anti-proliferative activity of various quinoline derivatives against different cell lines has been quantified, indicating their potential to halt the processes that contribute to tumor growth and spread.

| Compound/Derivative | Cell Line | IC50 (µM) | Source |

| Quinoline Derivative 7 | Vero (Normal) | 440 | nih.gov |

| Quinoline Derivative 8 | Vero (Normal) | 150 | nih.gov |

| Quinoline Derivative 9 | Vero (Normal) | 196 | nih.gov |

| Isatin (B1672199) Derivative 13 | Caco-2 (Cancer) | Comparable to Doxorubicin | nih.gov |

| Isatin Derivative 14 | Caco-2 (Cancer) | Comparable to Doxorubicin | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values for selected quinoline and related derivatives against various cell lines. A lower IC50 value indicates greater potency.

Structure-Mechanism Relationships

The biological activity of quinoline derivatives is intrinsically linked to their chemical structure. The specific arrangement of functional groups on the quinoline core and its substituents dictates the molecule's interaction with biological targets, thereby determining its mechanism of action and potency.

For the target compound, 4-(2,4-Dichlorobenzoyl)quinoline, the structure can be broken down into key components that likely contribute to its biological effects:

The Quinoline Core: This heterocyclic scaffold is a common feature in many biologically active compounds and serves as the fundamental structure for interacting with various biological targets. nih.gov

The Benzoyl Group at Position 4: The presence of a benzoyl moiety introduces a rigid, aromatic ketone structure. Studies on related benzoyl-containing compounds, such as benzoylpiperidines, have shown that hydrophobic benzyl (B1604629) groups can form important interactions within the active sites of enzymes, influencing potency. nih.gov The ketone group itself can act as a hydrogen bond acceptor, facilitating binding to target proteins.

The 2,4-Dichloro Substitution: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Their position and electronegativity significantly alter the electronic properties of the benzoyl moiety. This can enhance binding affinity to target proteins through halogen bonding or other electrostatic interactions. In structure-activity relationship (SAR) studies of other heterocyclic compounds, halogen substitutions are often crucial for optimal activity. For example, in 4-aminoquinolines like chloroquine (B1663885), the 7-chloro group is considered essential for its antimalarial activity. mdpi.com

SAR studies on various classes of quinoline and quinoxaline (B1680401) derivatives have established general principles. For instance, the nature and position of linkers and substituents on the core ring system can drastically increase or decrease activity. mdpi.com Electron-releasing or electron-withdrawing groups can modulate the molecule's ability to interact with specific residues in a target's binding pocket. mdpi.com In the case of 4-(2,4-Dichlorobenzoyl)quinoline, the combination of the quinoline nucleus with the dichlorinated benzoyl group likely creates a specific conformation and electronic distribution that allows it to inhibit proteins critical for angiogenesis and cell migration, such as VEGFR-2 or other kinases involved in these pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Potency

The biological potency of 4-(2,4-Dichlorobenzoyl)quinoline and its analogs is determined by a combination of key structural features. The quinoline (B57606) ring itself serves as a critical scaffold. nih.govrsc.org The presence of a dialkylaminoalkyl side chain at the C-4 position, particularly with two to five carbon atoms between the nitrogen atoms, is often optimal for activity in certain applications like antimalarials. pharmacy180.com The tertiary amine within this side chain is also considered important for its biological function. pharmacy180.com

Furthermore, the substitution pattern on the benzoyl moiety plays a pivotal role. The dichlorobenzoyl group, specifically the 2,4-dichloro substitution, is a key determinant of the compound's activity profile.

Impact of Substituent Modifications on the Quinoline Ring

Modifications to the substituents on the quinoline ring can significantly modulate the biological activity of 4-benzoylquinoline (B1642027) derivatives. rsc.org

The position of halogen atoms on the quinoline ring is a critical factor influencing biological activity. For instance, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for potency. youtube.com Conversely, the introduction of a methyl group at position 3 can reduce activity, and an additional methyl group at position 8 may abolish it entirely. youtube.com The stereochemistry also plays a role, with the D-isomer of chloroquine (B1663885) exhibiting lower toxicity than the L-isomer. pharmacy180.com

The 2,4-dichloro substitution on the benzoyl ring is a defining feature of the titular compound. Studies on related quinoline derivatives have shown that substitutions at position 4 of a benzene (B151609) ring can lead to higher transcriptional activity in certain contexts. nih.gov The presence of a bromine atom at position 4 of a benzene ring in some analogs has been shown to enhance affinity through halogen bonding. nih.gov

The nature of the linker connecting different parts of the molecule can significantly impact its biological activity. In some quinoline derivatives, a sulfonamide linker has been identified as critical for activity. nih.gov The design of 2,4-disubstituted quinoline derivatives with amide or secondary amine linkers at the C-4 position has been explored to develop new antimalarial agents. nih.gov For instance, a compound with an amide linker showed a 64% reduction in parasitemia, while one with a secondary amine linker showed a 57% reduction. nih.gov

Development of Predictive QSAR Models for Analog Design

QSAR models are powerful computational tools that correlate the chemical structure of compounds with their biological activities, enabling the prediction of the potency of novel analogs. autorenwelt.denih.gov These models are instrumental in guiding the design of new molecules with improved therapeutic properties. nih.govnih.gov

Predictive QSAR models have been successfully developed for various quinoline derivatives. nih.govresearchgate.net For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study quinoline-based compounds, showing good statistical significance and predictive ability. nih.govnih.govnih.gov These models help in understanding the structural requirements for enhanced activity, such as steric, electrostatic, and hydrophobic interactions. nih.gov A strategy employing variable selection QSAR models for chemical database mining has been developed to identify novel anticonvulsant compounds. nih.gov

Table 1: Examples of QSAR Models for Quinoline Derivatives

| Model Type | Application | Key Findings | Reference |

| 3D-QSAR (CoMFA, CoMSIA) | Antimalarial quinoline derivatives | Identified essential structural requirements for improved antimalarial activity. | nih.gov |

| 3D-QSAR (CoMFA) | Anti-gastric cancer quinoline-based compounds | Revealed structural characteristics beneficial for enhancing anti-gastric cancer properties. | nih.gov |

| 2D-QSAR | Dimedone derivatives for human colon cancer | Analyzed inhibitory activity against human colon cancer. | researchgate.net |

| kNN-QSAR | Anticonvulsant agents | Used for database mining to discover new anticonvulsant compounds. | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial aspect of ligand-based drug design, where the essential three-dimensional arrangement of chemical features required for biological activity is identified. nih.gov This model then serves as a template for designing or screening new molecules with the potential to exhibit similar activity.

For quinoline derivatives, pharmacophore models have been generated to guide the design of new inhibitors for various targets. nih.gov This approach involves identifying key features such as hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties that are critical for binding to the target protein. nih.gov By understanding these features, medicinal chemists can rationally design new analogs of 4-(2,4-Dichlorobenzoyl)quinoline with optimized interactions with their biological targets.

Cheminformatics and Data Mining in SAR/QSAR Analysis

Cheminformatics and data mining play a vital role in modern SAR and QSAR analysis by enabling the efficient processing and analysis of large chemical datasets. nih.govnih.gov These computational techniques help in identifying patterns and relationships between chemical structures and biological activities that might not be apparent from manual inspection.

Scaffold analysis, a key cheminformatics technique, helps in identifying the core structures of molecules that are important for their biological activity. nih.gov For instance, the quinoline ring is a common scaffold found in many active compounds. nih.gov Activity cliff analysis, another important tool, identifies small structural modifications that lead to large changes in biological activity, providing valuable insights for lead optimization. nih.gov By applying these methods to datasets of quinoline derivatives, researchers can gain a deeper understanding of the SAR and design more effective therapeutic agents.

Computational Chemistry Approaches in the Study of 4 2,4 Dichlorobenzoyl Quinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target and for understanding the molecular basis of a ligand's activity. nih.govnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity.

For 4-(2,4-dichlorobenzoyl)quinoline, molecular docking would be instrumental in identifying potential protein targets and hypothesizing its mechanism of action. Although specific docking studies on this compound were not found, research on similar quinoline (B57606) derivatives shows they are frequently docked into the active sites of enzymes like kinases, proteases, and topoisomerases to evaluate their inhibitory potential. nih.govrsc.orgresearchgate.net

Following a docking simulation, a detailed analysis of the binding mode within the active site is performed. This involves identifying the specific amino acid residues that interact with the ligand and characterizing the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov

If 4-(2,4-dichlorobenzoyl)quinoline were docked into a hypothetical protein kinase active site, the analysis would likely reveal key interactions. The quinoline ring, a common pharmacophore, could form pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). science.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. rsc.org The dichlorophenyl moiety would likely occupy a hydrophobic pocket, while the carbonyl group could act as a crucial hydrogen bond acceptor, anchoring the ligand in the active site.

Table 1: Illustrative Example of Active Site Interactions for a Quinoline-Based Inhibitor (Note: This table is a hypothetical representation of typical docking results for a quinoline derivative and does not represent actual data for 4-(2,4-Dichlorobenzoyl)quinoline.)

| Interacting Residue | Interaction Type | Distance (Å) |

| Glu166 | Hydrogen Bond | 2.1 |

| His41 | Pi-Pi Stacking | 3.8 |

| Tyr54 | Hydrophobic | 4.2 |

| Asp187 | Hydrogen Bond | 2.5 |

| His164 | Pi-Cation | 4.5 |

Protein-Ligand Interaction Fingerprints (PLIFs) are a method to convert complex 3D protein-ligand interaction data into a simple, one-dimensional bitstring. chemrxiv.orgosti.gov Each bit in the fingerprint represents the presence or absence of a specific interaction with a particular amino acid residue in the binding site. osti.govnih.gov PLIFs are valuable for post-processing docking results, comparing the binding modes of different ligands, and training machine learning models to predict binding affinity or activity. chemrxiv.orgmdpi.com

By generating a PLIF for a docked pose of 4-(2,4-dichlorobenzoyl)quinoline, researchers could rapidly compare its binding pattern to those of known inhibitors of a target. mdpi.com This allows for the identification of compounds that share a similar interaction profile, which may suggest a similar biological activity. This technique is particularly powerful for analyzing large datasets from virtual screening campaigns to identify novel scaffolds that retain key binding interactions. chemrxiv.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods provide a detailed understanding of molecular structure, stability, and reactivity. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.combohrium.comresearchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and various electronic properties. researchgate.netresearchgate.netrsc.org For 4-(2,4-dichlorobenzoyl)quinoline, DFT would be used to determine its most stable three-dimensional conformation (optimized geometry). This optimized structure is the foundation for further analyses like molecular docking and FMO/MEP calculations. mdpi.com DFT studies on related quinoline derivatives have been used to correlate calculated parameters with experimental observations, confirming structural assignments and providing deeper insight into the molecule's behavior. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. rsc.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.

For 4-(2,4-dichlorobenzoyl)quinoline, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the pi-conjugated system of the quinoline and dichlorobenzoyl rings. The analysis would pinpoint which parts of the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative FMO Data for a Substituted Quinoline (Note: This table is a hypothetical representation of typical DFT results and does not represent actual data for 4-(2,4-Dichlorobenzoyl)quinoline.)

| Parameter | Energy (eV) |

| E (HOMO) | -5.84 |

| E (LUMO) | -3.91 |

| HOMO-LUMO Gap (ΔE) | 1.93 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. rsc.org It is plotted on the molecule's electron density surface, using colors to indicate different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. researchgate.net

An MEP map of 4-(2,4-dichlorobenzoyl)quinoline would highlight the most reactive sites for intermolecular interactions. The oxygen atom of the carbonyl group would be expected to show a strong negative potential, indicating its role as a hydrogen bond acceptor. The hydrogen atoms on the quinoline ring would show positive potential. The chlorine atoms, due to their high electronegativity, would also influence the electrostatic potential distribution, creating electron-deficient regions on the adjacent carbon atoms of the phenyl ring. This information is invaluable for understanding how the molecule would be recognized by a biological receptor. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative picture of hyperconjugative interactions, charge transfer, and the strength of donor-acceptor interactions. For 4-(2,4-Dichlorobenzoyl)quinoline, NBO analysis can elucidate the electronic landscape arising from the interplay of the quinoline ring, the dichlorobenzoyl moiety, and the carbonyl linker.

In the case of 4-(2,4-Dichlorobenzoyl)quinoline, key interactions would be expected between the lone pairs of the quinoline nitrogen and the carbonyl oxygen, and the π-systems of the aromatic rings. The electron-withdrawing nature of the two chlorine atoms on the benzoyl ring would significantly influence the electron distribution across the entire molecule. This intramolecular charge transfer is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions. acadpubl.eu

A hypothetical NBO analysis for 4-(2,4-Dichlorobenzoyl)quinoline could reveal the following types of stabilizing interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π(C2-C3) | High | Lone pair delocalization into the quinoline ring |

| LP (1) O1 | π(C4-C(O)) | Moderate | Carbonyl oxygen lone pair delocalization |

| π(C5-C6) | π(C7-C8) | Moderate | π-conjugation within the quinoline ring |

| π(C1'-C6') | π(C=O) | Significant | Conjugation between the benzoyl ring and the carbonyl group |

Note: This table is illustrative and based on general principles of NBO analysis applied to similar structures. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. nih.govaps.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of conformational changes and intermolecular interactions. nih.govnih.gov For 4-(2,4-Dichlorobenzoyl)quinoline, MD simulations are invaluable for understanding its conformational flexibility and how it might interact with a biological target.

The bond connecting the quinoline and benzoyl rings allows for rotational freedom, leading to a range of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. This is critical, as the three-dimensional shape of a molecule is a key determinant of its biological activity.

Furthermore, if a potential protein target is identified, MD simulations can be used to study the binding dynamics of 4-(2,4-Dichlorobenzoyl)quinoline within the protein's active site. rsc.org These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the role of solvent molecules. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. nih.govnih.gov

Key insights from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation or the ligand-protein complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule or the protein.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds, which are critical for binding affinity.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the strength of the interaction between the molecule and its target. nih.gov

In Silico Assessment of Druggability and Predictive Modeling

The "druggability" of a compound refers to its potential to be developed into a therapeutic agent. nih.gov In silico methods play a crucial role in the early assessment of druggability, helping to prioritize compounds for further development and reducing the likelihood of late-stage failures. nih.gov For 4-(2,4-Dichlorobenzoyl)quinoline, predictive modeling can be used to evaluate its drug-like properties.

One of the most widely used frameworks for assessing druggability is Lipinski's Rule of Five, which identifies physicochemical properties that are common among orally active drugs. nih.gov These rules are based on simple molecular descriptors:

| Property | Lipinski's Guideline |

| Molecular Weight | ≤ 500 Da |

| LogP (octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

While these rules provide a useful filter, they are not absolute, and many successful drugs fall outside these guidelines. More sophisticated predictive models, often based on machine learning algorithms trained on large datasets of known drugs and non-drugs, can provide a more nuanced assessment of a compound's potential. These models can predict a wide range of properties, including solubility, permeability, and potential for off-target effects, without providing specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) values. mdpi.com

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. springernature.comtemple.edu If a biological target for quinoline derivatives is known, virtual screening can be employed to identify new compounds with potentially higher affinity. nih.govrsc.org

In the context of 4-(2,4-Dichlorobenzoyl)quinoline, this compound could serve as a starting point or "lead" for further optimization. nih.gov Lead optimization strategies involve making systematic chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry is integral to this process.

Structure-based drug design, which relies on the three-dimensional structure of the target protein, can be used to guide the design of new derivatives of 4-(2,4-Dichlorobenzoyl)quinoline. By visualizing how the parent compound binds to the active site, chemists can rationally design modifications to enhance favorable interactions or to displace unfavorable ones. For example, adding or removing functional groups to form new hydrogen bonds or to improve hydrophobic packing can lead to significant increases in binding affinity. temple.edu

Ligand-based drug design is another powerful approach that can be used when the structure of the target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing the structure-activity relationships of a series of related compounds, it is possible to build a pharmacophore model that defines the essential features required for activity. This model can then be used to guide the design of new, more potent analogs of 4-(2,4-Dichlorobenzoyl)quinoline.

Future Perspectives and Research Directions

Design and Synthesis of Novel 4-(2,4-Dichlorobenzoyl)quinoline Scaffolds

The future synthesis of novel scaffolds based on 4-(2,4-Dichlorobenzoyl)quinoline will likely involve a combination of classical methods and modern synthetic innovations to generate extensive chemical diversity.

Classical cyclization reactions such as the Pfitzinger, Friedländer, and Combes syntheses provide robust and versatile routes to the core quinoline (B57606) structure. orientjchem.orgmdpi.comiipseries.org The Pfitzinger reaction, for example, which involves the condensation of an isatin (B1672199) with a carbonyl compound, could be adapted for the core synthesis of the title compound. nih.govnih.gov To expand beyond the core structure, modern catalytic methods are essential. Metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, will be instrumental in introducing a wide array of substituents at various positions on the quinoline ring, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties. nih.gov

Furthermore, the development of efficient, one-pot procedures and the use of environmentally benign catalysts, like molecular iodine or reusable photocatalysts, represent a key research direction. rsc.orgorganic-chemistry.orgorganic-chemistry.org These approaches facilitate the rapid assembly of compound libraries, which are crucial for high-throughput screening and the efficient identification of lead compounds.

Table 1: Overview of Synthetic Methods for Quinoline Scaffolds

| Synthesis Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl compound | Forms quinoline-4-carboxylic acids. | iipseries.orgnih.gov |

| Friedländer Synthesis | o-Aminoaryl aldehyde or ketone, Compound with α-methylene group | An aldol (B89426) condensation-type reaction. | orientjchem.orgiipseries.org |

| Combes Synthesis | Aniline (B41778), β-Diketone | Forms 2,4-disubstituted quinolines. | iipseries.org |

| Metal-Catalyzed Annulation | o-Iodoanilines, Propargyl alcohols | Palladium-catalyzed route to 2,4-disubstituted quinolines under mild conditions. | organic-chemistry.org |

| Oxidative Annulation | o-Allylanilines | Uses an oxidant like chloranil (B122849) to form 2,4-diarylquinolines. | organic-chemistry.org |

| Iodine-Catalyzed Reaction | Aryl amines, Acetylenedicarboxylates | A metal-free, one-pot synthesis of quinoline-2,4-dicarboxylates. | rsc.org |

Exploration of New Therapeutic Applications

The quinoline nucleus is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets, and its derivatives have demonstrated a vast spectrum of pharmacological activities. orientjchem.orgnih.gov This versatility provides a strong rationale for screening novel 4-(2,4-Dichlorobenzoyl)quinoline analogues against a variety of diseases.

Anticancer Activity : Quinoline derivatives have shown significant potential as anticancer agents through diverse mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases. nih.govresearchgate.netunibg.it For instance, novel quinoline-chalcone hybrids have demonstrated potent cytotoxicity against various cancer cell lines, with compound 12e showing an IC₅₀ value of 1.38 µM against MGC-803 cells. mdpi.comnih.gov Future research could focus on evaluating 4-(2,4-Dichlorobenzoyl)quinoline derivatives for their ability to inhibit key cancer-related targets like EGFR, HER-2, VEGFR, and the PI3K/AkT/mTOR pathway. nih.govrsc.org

Antimicrobial Activity : With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. nih.gov Quinoline-based compounds, such as the fluoroquinolones (e.g., ciprofloxacin ) and the anti-tubercular drug bedaquiline , are clinically important antibacterials. rsc.orgnih.gov New quinoline derivatives have shown efficacy against multidrug-resistant strains like MRSA and pathogenic fungi. nih.govnih.gov Derivatives of 4-(2,4-Dichlorobenzoyl)quinoline should be investigated for broad-spectrum antibacterial and antifungal activity.

Antimalarial and Antiviral Activity : The quinoline core is central to antimalarial drugs like chloroquine (B1663885) and quinine . rsc.org While resistance is an issue, the scaffold remains a valuable starting point for designing new agents against malaria parasites. researchgate.netresearchgate.net Additionally, certain quinoline derivatives have shown potential as antiviral agents by inhibiting enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for viral replication. rsc.org

Neuroprotective Activity : Some quinoline derivatives have been studied for their antioxidant and neuroprotective potential, with proposed mechanisms including the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant to Alzheimer's and Parkinson's diseases. nih.gov

Table 2: Selected Therapeutic Applications of Quinoline Derivatives

| Therapeutic Area | Mechanism of Action / Target | Example Compound(s) | Reference |

|---|---|---|---|

| Anticancer | Tubulin polymerization inhibition | Combretastatin A-4 analogues | researchgate.net |

| Kinase Inhibition (EGFR, VEGFR, etc.) | Lenvatinib, Bosutinib | nih.govresearchgate.net | |

| Cytotoxicity via apoptosis induction | Quinoline-chalcone hybrids | mdpi.comnih.gov | |

| Antibacterial | DNA gyrase inhibition | Ciprofloxacin | nih.gov |

| Activity against MRSA | Quinoline-2-one derivatives | nih.gov | |

| Antifungal | Anti-Candida, Anti-dermatophyte | Substituted quinolines | nih.gov |

| Antimalarial | Inhibition of heme detoxification | Chloroquine, Quinine | rsc.orgresearchgate.net |

| Neuroprotection | Inhibition of AChE, MAO-B | Various quinoline derivatives | nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental methods is poised to accelerate the drug discovery process for 4-(2,4-Dichlorobenzoyl)quinoline derivatives.

In silico techniques are crucial for the rational design of new compounds. nih.gov Molecular docking can predict the binding modes and affinities of novel analogues to specific biological targets, such as kinase active sites or the DNA-binding domain of DNA gyrase. nih.govnih.gov This allows for the prioritization of compounds for synthesis. Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of molecules, helping to understand reaction mechanisms and regioselectivity, which is vital for efficient synthetic planning. mdpi.com

These computational predictions can then be validated through advanced experimental methodologies. Structure-based drug design, which relies on obtaining X-ray crystal structures of lead compounds bound to their target proteins, offers a precise roadmap for further optimization. nih.gov The synthesis of focused compound libraries based on computational hits, followed by high-throughput screening, provides a powerful engine for identifying potent and selective drug candidates.

Strategies for Addressing Resistance Mechanisms in Relevant Activities

Drug resistance is a major challenge in chemotherapy, particularly for antimicrobial and anticancer agents. nih.gov For quinoline-based drugs, resistance often emerges through two primary routes: mutations in the drug's molecular target (e.g., topoisomerase IV or the P. falciparum chloroquine-resistance transporter, PfCRT) or the increased expression of efflux pumps that expel the drug from the cell. researchgate.netnih.govmdpi.com

Future research on 4-(2,4-Dichlorobenzoyl)quinoline derivatives must proactively address these potential resistance mechanisms. Key strategies include:

Molecular Hybridization : This involves creating hybrid molecules that covalently link the quinoline scaffold to another pharmacologically active moiety. nih.govnih.gov The goal is to produce a single molecule with multiple mechanisms of action, making it more difficult for resistance to develop.

Circumventing Target-Mediated Resistance : A key approach is to design analogues that can inhibit both the wild-type and mutated forms of a target enzyme. This can be achieved by designing compounds that form novel interactions with the target protein at sites that are not affected by common resistance mutations. nih.gov

Inhibition of Resistance Mechanisms : Another strategy is to co-administer the quinoline agent with an inhibitor of a specific resistance mechanism, such as an efflux pump inhibitor. mdpi.com Alternatively, new derivatives could be designed that are not recognized by efflux pumps.

Development of Multi-Targeting Agents Based on the Quinoline Core

The development of multi-target drugs, which are designed to modulate multiple biological targets simultaneously, is a growing paradigm in drug discovery, especially for complex diseases like cancer. nih.gov The quinoline scaffold is an ideal platform for creating such agents. nih.gov

Many FDA-approved quinoline-based anticancer drugs, including cabozantinib , lenvatinib , and bosutinib , are multi-kinase inhibitors that act on several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. nih.govresearchgate.netresearchgate.net These pathways often include receptors like c-Met, VEGFR, and EGFR. nih.gov

The design of novel multi-targeting agents based on the 4-(2,4-Dichlorobenzoyl)quinoline scaffold could involve:

Rational design of single molecules that fit the binding sites of multiple, structurally related targets, such as different protein kinases. nih.gov

Application of the molecular hybridization strategy to combine the quinoline core with known ligands for other relevant targets. nih.gov

Screening new derivatives against panels of kinases and other cancer-related targets to identify compounds with desired multi-target profiles. researchgate.net

This approach holds the promise of developing more efficacious therapies with a reduced likelihood of resistance compared to single-target agents.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-(2,4-Dichlorobenzoyl)quinoline derivatives?

Key techniques include UV-Vis spectroscopy (to monitor electronic transitions and charge transfer in metal complexes), FT-IR spectroscopy (to identify functional groups like carbonyl and thiourea bonds), and mass spectrometry (to confirm molecular weight). For example, UV-Vis analysis of a related iron(III) complex showed a significant λmax shift (e.g., 298 nm to 342 nm), indicating ligand-metal interaction . FT-IR data can reveal shifts in C=O and N-H stretches upon coordination .

Q. How can 4-(2,4-Dichlorobenzoyl)quinoline metal complexes be synthesized?

A reflux method in ethanol at 75°C for 7 hours has been used to synthesize iron(III) complexes with high yield (97.58%). The ligand (e.g., 1-(2,4-dichlorobenzoyl)-3-methylthiourea) is reacted with metal salts (e.g., FeCl₃·6H₂O) under controlled conditions. Ethanol acts as a solvent and stabilizer, minimizing side reactions .

Q. What purification strategies are effective for isolating 4-(2,4-Dichlorobenzoyl)quinoline derivatives?

Recrystallization using polar solvents (e.g., ethanol or DMSO) and column chromatography (silica gel, ethyl acetate/hexane eluent) are common. High yields (>95%) can be achieved by optimizing solvent polarity and temperature gradients .

Advanced Research Questions

Q. How do computational docking studies predict the bioactivity of 4-(2,4-Dichlorobenzoyl)quinoline derivatives?

Molecular docking evaluates binding affinity (ΔG values) and inhibition constants (e.g., 2.11 mM for an iron(III) complex targeting ribonucleotide reductase). Lower ΔG values (e.g., -7.76 kcal/mol) indicate stronger receptor-ligand interactions. Comparative studies with known drugs (e.g., hydroxyurea) validate predictive accuracy .

Q. What structural modifications enhance the biological activity of 4-(2,4-Dichlorobenzoyl)quinoline analogs?

Substituent position significantly impacts activity. For example, introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the quinoline ring improves anticancer activity by increasing electrophilicity and target binding . Systematic SAR studies should vary substituents and measure IC₅₀ values in bioassays.

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Discrepancies often arise from differences in bioassay protocols (e.g., cell line specificity) or compound purity . Standardizing assays (e.g., MTT for cytotoxicity) and validating purity via HPLC (>98%) are critical. Meta-analyses of substituent effects (e.g., methyl vs. chloro groups) can clarify trends .

Q. What analytical methods confirm metal-ligand coordination in 4-(2,4-Dichlorobenzoyl)quinoline complexes?

UV-Vis spectroscopy detects d-d transitions (e.g., Fe³⁺ complexes show absorption bands at 500–600 nm). FT-IR identifies shifts in ligand vibrations (e.g., C=O stretch reduction from 1680 cm⁻¹ to 1620 cm⁻¹ upon metal binding). Molar conductivity measurements assess electrolytic behavior .

Q. How do metal ions enhance the bioactivity of 4-(2,4-Dichlorobenzoyl)quinoline derivatives?

Metal coordination (e.g., Fe³⁺) stabilizes the ligand in a bioactive conformation and facilitates redox cycling, generating reactive oxygen species (ROS) in cancer cells. For example, an iron(III) complex exhibited higher cytotoxicity than the free ligand due to improved cellular uptake and ROS generation .

Q. What experimental parameters are critical for optimizing synthetic routes to 4-(2,4-Dichlorobenzoyl)quinoline derivatives?

Key factors include solvent polarity (ethanol for solubility vs. DMSO for high-temperature reactions), reaction time (7–12 hours for reflux), and stoichiometry (1:2 metal-to-ligand ratio). Monitoring via TLC ensures reaction completion .

Q. How can SAR studies guide the design of 4-(2,4-Dichlorobenzoyl)quinoline-based anticancer agents?

Focus on substituents that enhance lipophilicity (e.g., alkyl chains for membrane penetration) and hydrogen bonding (e.g., hydroxyl groups for enzyme inhibition). For instance, methylthiourea derivatives showed improved ribonucleotide reductase inhibition compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.